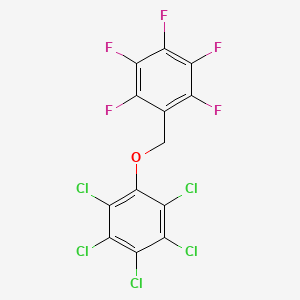
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene: is a complex organic compound characterized by the presence of multiple halogen atoms. The compound features a benzene ring substituted with five fluorine atoms and a pentachlorophenoxy methyl group. This unique structure imparts distinct chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pentafluorobenzene derivative reacts with a pentachlorophenoxy methyl halide under controlled conditions. The reaction is often carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The presence of multiple halogens makes it susceptible to oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene involves its interaction with various molecular targets. The compound’s multiple halogen atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making the compound of interest in fields such as medicinal chemistry and molecular biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- Pentafluorophenyl isothiocyanate
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
Uniqueness
Compared to similar compounds, 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. This combination of halogens can lead to unique reactivity patterns and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87002-11-7 |
|---|---|
Formule moléculaire |
C13H2Cl5F5O |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H2Cl5F5O/c14-3-4(15)6(17)13(7(18)5(3)16)24-1-2-8(19)10(21)12(23)11(22)9(2)20/h1H2 |
Clé InChI |
FCMKQAHKFWEVOF-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
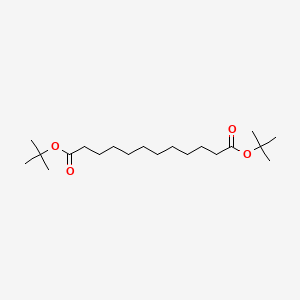
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
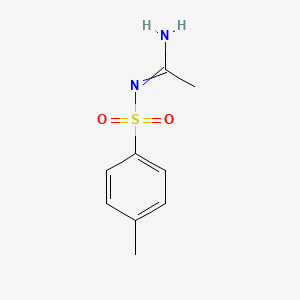
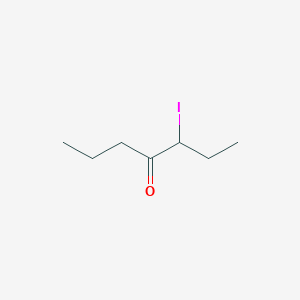
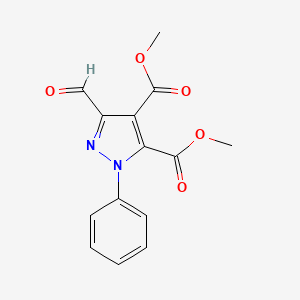
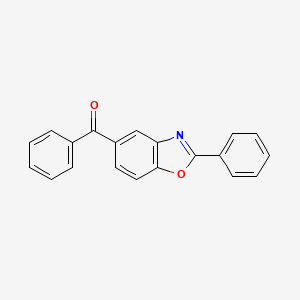
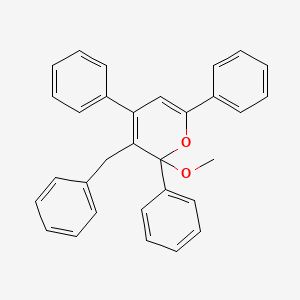
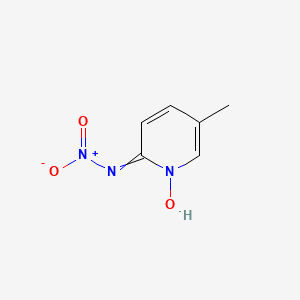
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
